molecular formula C21H39NO3 B089674 Oleoyl sarcosine CAS No. 110-25-8

Oleoyl sarcosine

Cat. No. B089674
CAS RN: 110-25-8
M. Wt: 353.5 g/mol
InChI Key: DIOYAVUHUXAUPX-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of oleoyl sarcosine involves chemical reactions that combine sarcosine with oleic acid to form the desired compound. One common method for synthesizing sodium oleoyl sarcosine is through the Schotten-Baumann reaction, which has been demonstrated to produce sodium oleoyl sarcosine efficiently. This method involves the reaction of oleic acid with sarcosine in the presence of sodium hydroxide, leading to the formation of the sodium salt of oleoyl sarcosine. The productivity of the synthesized sodium oleoyl sarcosine can be analyzed using thin layer chromatography (TLC) and gas chromatography (GC) to ensure the purity and yield of the compound (Zhang Ting-you, 2004).

Molecular Structure Analysis

The molecular structure of oleoyl sarcosine has been studied using quantum chemical methods to understand its interaction with various surfaces and ions. For instance, interactions between models of oleoyl sarcosine and calcium ions on the surface of apatite have been explored, revealing that oleoyl sarcosine can form complex structures with calcium ions, which can significantly influence its functional properties (Jari Gordeijev, P. Hirva, 1999).

Chemical Reactions and Properties

Oleoyl sarcosine is known to participate in various chemical reactions due to its surfactant properties. It has been identified as an effective rust inhibitor in petroleum products, showcasing its potential in industrial applications. Laboratory studies indicate that oleoyl sarcosine can prevent rusting in various environments, highlighting its chemical stability and protective properties (R. Pines, D. SpivackJohn, 1957).

Physical Properties Analysis

The physical properties of oleoyl sarcosine, such as surface activity and micellar behavior, have been extensively studied. Surfactants derived from oleoyl sarcosine exhibit excellent surface activity, low critical micelle concentration (CMC), and favorable emulsion stability compared to conventional surfactants like sodium lauryl sulphate (SLS). These properties make oleoyl sarcosine derivatives valuable for various applications in industries requiring surfactants with high performance and stability (M. Sreenu, R. Nayak, R. Prasad, B. Sreedhar, 2014).

Chemical Properties Analysis

The chemical properties of oleoyl sarcosine, including its reactivity and interaction with other compounds, are critical for its applications. Studies have shown that oleoyl sarcosine can effectively interact with metal ions, contributing to its utility as a corrosion inhibitor and its potential in creating complex formulations for industrial and cosmetic products. The chemical modification of sarcosine to produce oleoyl sarcosine enhances its solubility and reactivity, making it a versatile compound in chemical synthesis and applications (F. A. Andersen, 2001).

Scientific Research Applications

  • Interaction with Apatite Surfaces : Oleoyl sarcosine shows potential in interacting with the surface of apatite. Quantum chemical methods reveal that it can form bidentate or tridentate structures with Ca^2+ ions, suggesting its use in materials science and surface chemistry (Gordeijev & Hirva, 1999).

  • Rust Inhibitor in Petroleum Products : Laboratory studies indicate the effectiveness of N-oleoyl sarcosine as a rust inhibitor in gasoline, mineral oil, and silicone lubricants. Its resistance to water extraction and effectiveness in the presence of synthetic sea water make it useful in corrosion control (Pines & SpivackJohn, 1957).

  • Sodium Oleoyl Sarcosine Synthesis : The productivity of sodium oleoyl sarcosine has been studied, indicating its potential in industrial synthesis processes (Zhang Ting-you, 2004).

  • Use in Detergents and Cosmetics : Due to its skin and eye tolerability, foam power, and ecotoxicological compatibility, oleoyl sarcosine finds applications in cosmetics and household detergents (Bigotti et al., 2005).

  • Flotation Separation of Minerals : It is effective in separating wolframite from quartz, showing promise in mineral processing and extraction technologies (Luo Xianping et al., 2016).

  • Corrosion Protection of Steel : Oleoyl sarcosine derivatives are evaluated for corrosion protection on low-carbon steel, demonstrating potential as environmentally friendly corrosion inhibitors (Kaskah et al., 2019).

  • Lubrication Improvement in PEEK-Steel Contact : It has been studied for its role in improving lubrication of PEEK-steel contacts in various tribological applications (Tatsumi et al., 2020).

  • Cosmetic Safety Assessment : Oleoyl sarcosine is assessed for safety in cosmetics, particularly in rinse-off and leave-on products, highlighting its use in the cosmetic industry (Andersen, 2001).

  • Ferrofluid Preparation with Frost Resistance : It's used in the preparation of polydiethylsiloxane-based ferrofluids with excellent frost resistance properties, useful in various industrial applications (Zhao et al., 2009).

  • Metabolomic Profiles in Prostate Cancer : Oleoyl sarcosine has been studied in the context of prostate cancer, potentially serving as a biomarker in cancer progression and diagnosis (Sreekumar et al., 2009).

properties

IUPAC Name

2-[methyl-[(Z)-octadec-9-enoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h10-11H,3-9,12-19H2,1-2H3,(H,24,25)/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOYAVUHUXAUPX-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39NO3
Record name N-Oleoylsarcosine
Source Wikipedia
URL https://en.wikipedia.org/wiki/N-Oleoylsarcosine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042243
Record name Oleyl sarcosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Glycine, N-methyl-N-[(9Z)-1-oxo-9-octadecen-1-yl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Oleoyl sarcosine

CAS RN

110-25-8, 16693-85-9
Record name Oleoylsarcosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleoyl sarcosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163945
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-methyl-N-[(9Z)-1-oxo-9-octadecen-1-yl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oleyl sarcosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLEOYL SARCOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4011K1S96Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oleoyl sarcosine
Reactant of Route 2
Reactant of Route 2
Oleoyl sarcosine
Reactant of Route 3
Reactant of Route 3
Oleoyl sarcosine
Reactant of Route 4
Reactant of Route 4
Oleoyl sarcosine
Reactant of Route 5
Reactant of Route 5
Oleoyl sarcosine
Reactant of Route 6
Reactant of Route 6
Oleoyl sarcosine

Citations

For This Compound
316
Citations
RS Lanigan - International Journal of Toxicology, 2001 - europepmc.org
… Oleoyl Sarcosine is used as a corrosion inhibitor in some aerosol products, at extremely low concentrations. In this circumstance, the ingredient is not being used as a cosmetic …
Number of citations: 51 europepmc.org
A Hartwig, M Arand… - The MAK Collection for …, 2021 - scholar.archive.org
The German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area has re-evaluated the maximum concentration at the workplace (MAK value) …
Number of citations: 5 scholar.archive.org
D Zhang, M Zhang, C Chen, X Su - Journal of Molecular Liquids, 2023 - Elsevier
The anionic wormlike micelles prepared from the amino acid surfactant has multiple pH and temperature responses. By adjusting the pH value of oleoyl sarcosine (OS) aqueous solution…
Number of citations: 1 www.sciencedirect.com
J Gordeijev, P Hirva - Surface science, 1999 - Elsevier
… about the interaction between an adsorbate and the surface of a mineral at the atomic level [13], [14], [15], [16] In this work we studied the interaction of a model of the oleoyl sarcosine …
Number of citations: 14 www.sciencedirect.com
O Ozcan, AN Bulutcu - International Journal of Mineral Processing, 1993 - Elsevier
… from calcite using oleoyl sarcosine as collector. Zeta potential measurements and infrared studies of pure scheelite and calcite conditioned with oleoyl sarcosine as collector and alkyl …
Number of citations: 56 www.sciencedirect.com
O Ozcan, AN Bulutcu, P Sayan, O Recepoglu - International journal of …, 1994 - Elsevier
… alkyl oxine as modifier and oleoyl sarcosine as collector by a scheme … oleoyl sarcosine in the calcitic ore flotation, a series of experiments have been done first with only oleoyl sarcosine …
Number of citations: 31 www.sciencedirect.com
W Shen, D Han, T Hirayama, N Yamashita, T Oshio… - Tribology …, 2022 - jstage.jst.go.jp
… In a companion paper, the authors introduced the usage of N-oleoyl sarcosine (NOS), consisting of an oleoyl tail, a carboxyl group, and an amide group. The tribological performance of …
Number of citations: 3 www.jstage.jst.go.jp
MM Fiume, WF Bergfeld, DV Belsito… - … journal of toxicology, 2021 - journals.sagepub.com
… Oleoyl Sarcosine is used in lubricants and greases, metal working fluids, washing and … Also, Oleoyl Sarcosine is used for the manufacture of plastic products, mineral products (eg …
Number of citations: 1 journals.sagepub.com
L Xian-Ping, B Feng, Z Xianwen… - … Problems of Mineral …, 2017 - bibliotekanauki.pl
… Abstract: In this study the collecting power of N-oleoyl sarcosine acid … The flotation results showed that N-oleoyl sarcosine acid … However, the collecting power of N-oleoyl sarcosine acid …
Number of citations: 7 bibliotekanauki.pl
W Shen, D Han, T Hirayama, N Yamashita, T Oshio… - Tribology …, 2022 - jstage.jst.go.jp
… This study focused on the lubricity of N-oleoyl sarcosine (NOS) and its performance when mixed with ZDDP. The chemical structure of the NOS is given in Fig. 1, which is an oleic acid …
Number of citations: 3 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.